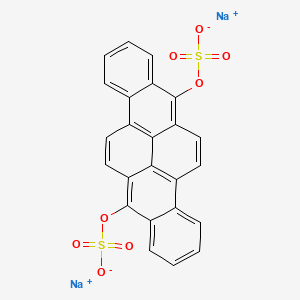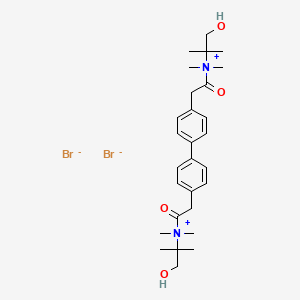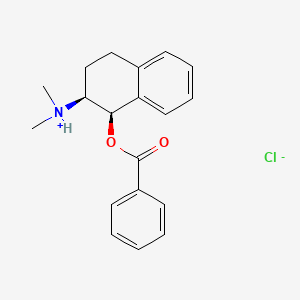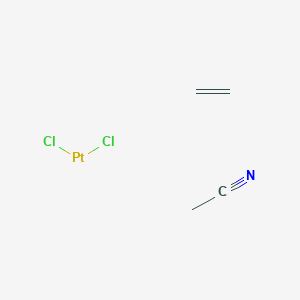
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of an amino group, a hydroxy group, and a hydroxybutoxy group attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- typically involves the functionalization of the anthraquinone core. One common method is the nucleophilic substitution reaction where an amino group is introduced at the 1-position, a hydroxy group at the 4-position, and a hydroxybutoxy group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone. The process includes nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1,4-Diaminoanthraquinone
Uniqueness
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(3-hydroxybutoxy)- is unique due to the presence of the hydroxybutoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
3224-15-5 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(3-hydroxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-9(20)6-7-24-13-8-12(21)14-15(16(13)19)18(23)11-5-3-2-4-10(11)17(14)22/h2-5,8-9,20-21H,6-7,19H2,1H3 |
Clé InChI |
QDUNJVJBFUFOKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)




![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)

